molecular formula C13H12N2O2 B14709576 Phenyl 2-phenylhydrazine-1-carboxylate CAS No. 13413-37-1

Phenyl 2-phenylhydrazine-1-carboxylate

Cat. No.: B14709576
CAS No.: 13413-37-1
M. Wt: 228.25 g/mol
InChI Key: IAZAUSSUAOBMAY-UHFFFAOYSA-N
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Description

Phenyl 2-phenylhydrazine-1-carboxylate is an organic compound that belongs to the class of hydrazine derivatives It is characterized by the presence of a phenyl group attached to the nitrogen atom of the hydrazine moiety and a carboxylate group attached to the second nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl 2-phenylhydrazine-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of phenylhydrazine with ethyl chloroformate in the presence of a base such as pyridine. The reaction typically proceeds at room temperature and yields the desired product after purification .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

Phenyl 2-phenylhydrazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include azo compounds, reduced hydrazine derivatives, and substituted phenylhydrazine compounds .

Scientific Research Applications

Phenyl 2-phenylhydrazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Phenyl 2-phenylhydrazine-1-carboxylate involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by forming stable complexes with them. The compound’s hydrazine moiety is reactive and can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. This mechanism is exploited in the development of enzyme inhibitors for therapeutic purposes .

Comparison with Similar Compounds

Phenyl 2-phenylhydrazine-1-carboxylate can be compared with other hydrazine derivatives such as:

Properties

CAS No.

13413-37-1

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

phenyl N-anilinocarbamate

InChI

InChI=1S/C13H12N2O2/c16-13(17-12-9-5-2-6-10-12)15-14-11-7-3-1-4-8-11/h1-10,14H,(H,15,16)

InChI Key

IAZAUSSUAOBMAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NNC(=O)OC2=CC=CC=C2

Origin of Product

United States

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